molecular formula C11H8O4S B12627058 3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione CAS No. 918130-80-0

3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione

Cat. No.: B12627058
CAS No.: 918130-80-0
M. Wt: 236.25 g/mol
InChI Key: YIPVIGOYBMPJNZ-UHFFFAOYSA-N
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Description

3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione is a complex organic compound with a unique structure that includes a furan ring and a thiolane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione typically involves the reaction of furan derivatives with thiolane-2,4-dione under specific conditions. The reaction often requires the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-2,5-dimethyl furan: A similar compound with a furan ring and acetyl group.

    5-(Furan-3-yl)-2-methylpent-1-en-3-one: Another compound with a furan ring and different substituents.

Uniqueness

3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione is unique due to its specific structure, which includes both a furan ring and a thiolane-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

918130-80-0

Molecular Formula

C11H8O4S

Molecular Weight

236.25 g/mol

IUPAC Name

3-acetyl-5-(furan-2-ylmethylidene)thiolane-2,4-dione

InChI

InChI=1S/C11H8O4S/c1-6(12)9-10(13)8(16-11(9)14)5-7-3-2-4-15-7/h2-5,9H,1H3

InChI Key

YIPVIGOYBMPJNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C(=CC2=CC=CO2)SC1=O

Origin of Product

United States

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